molecular formula C12H14N2S B13069607 3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

Cat. No.: B13069607
M. Wt: 218.32 g/mol
InChI Key: BNASWYUGCIBIOC-UHFFFAOYSA-N
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Description

3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with 3-methylaniline under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes and receptors. The compound may activate or inhibit biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is unique due to its specific substitution pattern on the thiazole ring and the presence of the aniline moiety. This structural uniqueness can lead to distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

InChI

InChI=1S/C12H14N2S/c1-9-4-3-5-11(6-9)13-7-12-10(2)14-8-15-12/h3-6,8,13H,7H2,1-2H3

InChI Key

BNASWYUGCIBIOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCC2=C(N=CS2)C

Origin of Product

United States

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